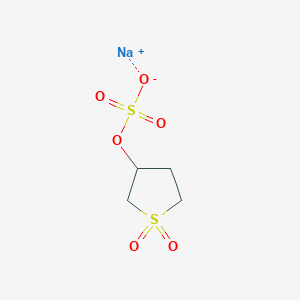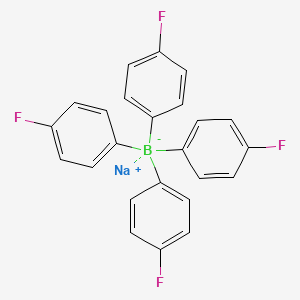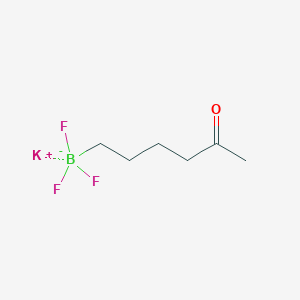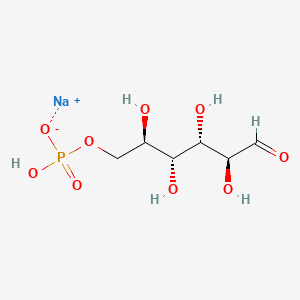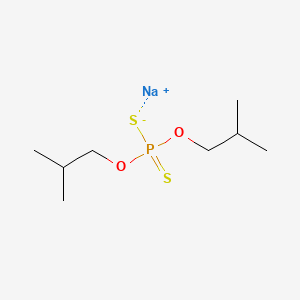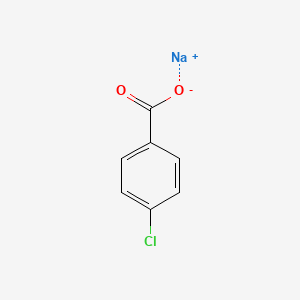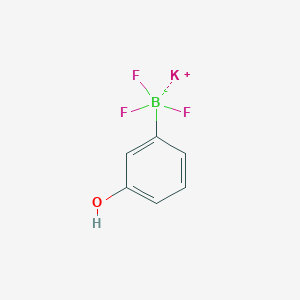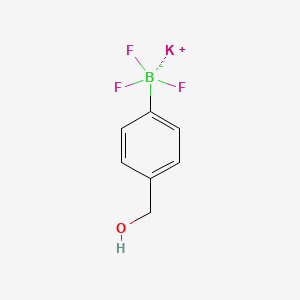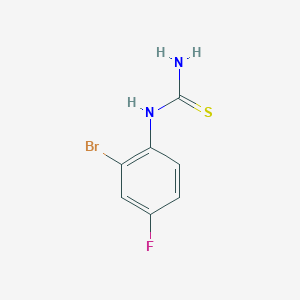
(2-Bromo-4-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6BrFN2S. It is a derivative of thiourea, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets in a way that leads to their diverse biological activities .
Biochemical Pathways
It is known that thiourea derivatives can affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 24911 , which could influence its bioavailability.
Result of Action
It is known that thiourea derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
(2-Bromo-4-fluorophenyl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiourea derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as urease and tyrosinase . These interactions are primarily due to the compound’s ability to form strong hydrogen bonds and coordinate with metal ions present in the active sites of these enzymes. Additionally, this compound can interact with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Moreover, it can induce apoptosis in certain cell types by activating specific genes involved in programmed cell death. The compound’s impact on cellular metabolism includes the modulation of metabolic flux and the alteration of metabolite levels, which can affect overall cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, forming stable complexes that inhibit their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in various cellular effects. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can affect the compound’s potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can exhibit beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation. At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to potential toxic effects. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, this compound localized in the nucleus can interact with transcription factors and influence gene expression, while its presence in the mitochondria can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluorophenyl)thiourea typically involves the reaction of 2-bromo-4-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .
Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiourea derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Corresponding amines.
Scientific Research Applications
(2-Bromo-4-fluorophenyl)thiourea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader range of applications.
(2-Bromo-4-chlorophenyl)thiourea: Similar structure but with chlorine instead of fluorine, leading to different reactivity and properties.
(2-Fluoro-4-nitrophenyl)thiourea: Contains a nitro group, which significantly alters its chemical behavior and applications.
Uniqueness: (2-Bromo-4-fluorophenyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These substitutions enhance its reactivity and potential for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2S/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWFQALPPXVMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
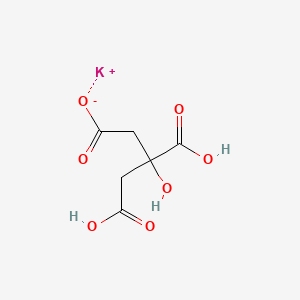
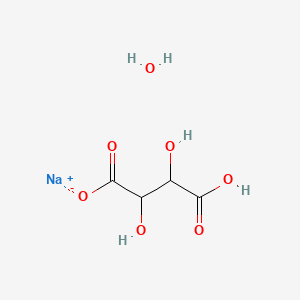
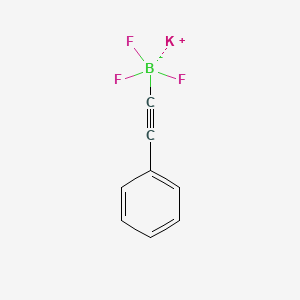
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
